molecular formula C8H11NO4S B14740075 Amino-(4-methoxyphenyl)methanesulfonic acid CAS No. 5032-24-6

Amino-(4-methoxyphenyl)methanesulfonic acid

Cat. No.: B14740075
CAS No.: 5032-24-6
M. Wt: 217.24 g/mol
InChI Key: FKGYRVNCAAKPKM-UHFFFAOYSA-N
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Description

Amino-(4-methoxyphenyl)methanesulfonic acid is an organic compound with the molecular formula C8H11NO4S. It is a derivative of methanesulfonic acid, where an amino group and a methoxyphenyl group are attached to the methane backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amino-(4-methoxyphenyl)methanesulfonic acid typically involves the reaction of 4-methoxyaniline with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Amino-(4-methoxyphenyl)methanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonamides, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Amino-(4-methoxyphenyl)methanesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of amino-(4-methoxyphenyl)methanesulfonic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Amino-(4-methylphenyl)methanesulfonic acid
  • Amino-(4-chlorophenyl)methanesulfonic acid
  • Amino-(4-nitrophenyl)methanesulfonic acid

Uniqueness

Amino-(4-methoxyphenyl)methanesulfonic acid is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

5032-24-6

Molecular Formula

C8H11NO4S

Molecular Weight

217.24 g/mol

IUPAC Name

amino-(4-methoxyphenyl)methanesulfonic acid

InChI

InChI=1S/C8H11NO4S/c1-13-7-4-2-6(3-5-7)8(9)14(10,11)12/h2-5,8H,9H2,1H3,(H,10,11,12)

InChI Key

FKGYRVNCAAKPKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(N)S(=O)(=O)O

Origin of Product

United States

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